N-Butyl Nortadalafil

Description

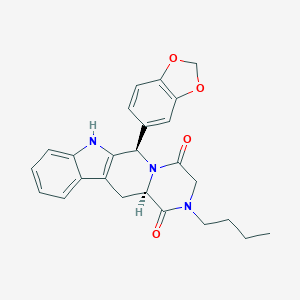

Structure

3D Structure

Properties

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-butyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4/c1-2-3-10-27-13-22(29)28-19(25(27)30)12-17-16-6-4-5-7-18(16)26-23(17)24(28)15-8-9-20-21(11-15)32-14-31-20/h4-9,11,19,24,26H,2-3,10,12-14H2,1H3/t19-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRHHTFKIXWPJS-NTKDMRAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171596-31-9 | |

| Record name | N-Butyl nortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BUTYL NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX5457417F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of N-Butyl Nortadalafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl Nortadalafil is a synthetic compound recognized as an analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. As an analog, this compound is characterized by the substitution of the N-methyl group on the piperazinedione ring of tadalafil with an N-butyl group. This structural modification can influence the compound's physicochemical properties, pharmacological activity, and metabolic profile. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing its molecular formula, synthesis, and the analytical techniques employed for its characterization.

Chemical Identity and Properties

A thorough understanding of the chemical identity of this compound is fundamental for its study and application in research and development. Key identifiers and properties are summarized in the table below.

| Property | Value |

| Systematic Name | (6R,12aR)-2-butyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione |

| Synonyms | N-Butyl Tadalafil |

| Molecular Formula | C₂₅H₂₅N₃O₄ |

| Molecular Weight | 431.48 g/mol |

| CAS Number | 171596-31-9 |

| Appearance | Pale Yellow to Pale Beige Solid |

| Solubility | Slightly soluble in Chloroform and Methanol (with heating) |

| Melting Point | 209-210 °C |

Synthesis and Purification

The synthesis of this compound typically involves the N-alkylation of nortadalafil (desmethyl-tadalafil), the core precursor lacking the methyl group on the piperazinedione nitrogen.

Conceptual Synthesis Workflow

The logical flow for the synthesis and purification of this compound is outlined below. This process starts with the precursor, nortadalafil, which undergoes N-alkylation followed by purification to yield the final product.

N-Butyl Nortadalafil: An In-Depth Technical Guide on the Presumed Mechanism of Action on Phosphodiesterase Type 5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cGMP Signaling Pathway and the Role of PDE5

The physiological effects of N-butyl nortadalafil are predicated on its interaction with the nitric oxide (NO)/cGMP signaling cascade. Under conditions of sexual stimulation, neuronal and endothelial cells release nitric oxide, which in turn activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent accumulation of cGMP activates protein kinase G (PKG), leading to the phosphorylation of various downstream targets. This cascade ultimately results in a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation, particularly in the corpus cavernosum of the penis, which is essential for an erection.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs). The PDE5 isozyme is highly expressed in the corpus cavernosum and is the primary enzyme responsible for cGMP degradation in this tissue.

Presumed Mechanism of Action of this compound

This compound is an analog of tadalafil and a derivative of nortadalafil (N-desmethyl tadalafil). It is characterized by the substitution of the N-methyl group on the piperazinedione ring with an N-butyl group.[4] Based on its structural similarity to tadalafil, this compound is presumed to act as a competitive inhibitor of PDE5. By binding to the catalytic site of the enzyme, it prevents the hydrolysis of cGMP. This inhibition leads to an accumulation of cGMP in the corpus cavernosum, thereby enhancing and prolonging the smooth muscle relaxation and vasodilation initiated by sexual stimulation. It is important to note that, like other PDE5 inhibitors, this compound is not expected to have a direct effect on smooth muscle relaxation in the absence of sexual stimulation.

Quantitative Data on Related Compounds

As specific quantitative data for this compound is not available in the peer-reviewed literature, the following table summarizes the in vitro inhibitory activity (IC50) of the parent compound, tadalafil, and the closely related analog, nortadalafil, against PDE5. This data provides a likely indication of the potency range for this compound.

| Compound | IC50 for PDE5 (nM) | Source |

| Tadalafil | ~5 | --INVALID-LINK-- |

| Nortadalafil | 19* | --INVALID-LINK-- |

| Sildenafil | 3.9 | --INVALID-LINK-- |

| Vardenafil | 0.6 | --INVALID-LINK-- |

| Data from a commercial supplier |

Experimental Protocols: Determination of PDE5 Inhibitory Activity

The following is a representative protocol for determining the in vitro inhibitory activity of a compound like this compound against PDE5 using a fluorescence polarization (FP) assay. This high-throughput method is widely used in drug discovery for its simplicity and robustness.[6]

5.1 Principle

This competitive assay measures the displacement of a fluorescently labeled cGMP analog (tracer) from the PDE5 catalytic site by a test compound. When the tracer is bound to the larger PDE5 enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When displaced by an inhibitor, the smaller, free-moving tracer tumbles more rapidly, leading to a low polarization signal.

5.2 Materials

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cGMP (tracer)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

384-well, non-binding, black microplates

-

Microplate reader capable of fluorescence polarization measurements

5.3 Workflow

5.4 Data Analysis

The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a structural analog of tadalafil and is logically presumed to function as a PDE5 inhibitor. Its mechanism of action is rooted in the potentiation of the NO/cGMP signaling pathway through the prevention of cGMP degradation. While direct, peer-reviewed pharmacological data for this compound remains elusive, likely due to its status as an unapproved substance found in adulterated products, its activity can be inferred from the extensive research on tadalafil and other PDE5 inhibitors. The experimental protocols outlined in this guide provide a clear path for the future in vitro characterization of this and other similar compounds. Further research is necessary to definitively quantify its potency, selectivity, and overall pharmacological profile.

References

- 1. Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Nortadalafil | 171596-36-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Butyl Nortadalafil (CAS: 171596-31-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl Nortadalafil, with the CAS number 171596-31-9, is a close structural analog of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] As a member of the same chemical class, this compound is presumed to share the same mechanism of action, which involves the modulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[4] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, presumed mechanism of action, and inferred pharmacological profile based on structure-activity relationships within the Tadalafil analog series. Detailed experimental protocols for its synthesis, in vitro analysis, and analytical detection are also presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a derivative of Nortadalafil where a butyl group is attached to the nitrogen atom of the piperazinedione ring.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 171596-31-9 | [3] |

| Molecular Formula | C25H25N3O4 | [2] |

| Molecular Weight | 431.48 g/mol | [2] |

| Alternate Names | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-butyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [3] |

| Appearance | Presumed to be a solid | |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. |

Mechanism of Action: The PDE5 Signaling Pathway

This compound, as an analog of Tadalafil, is expected to be a selective inhibitor of phosphodiesterase type 5 (PDE5).[2][4] PDE5 is a key enzyme in the NO/cGMP signaling pathway, which plays a crucial role in vasodilation.

The binding of nitric oxide (NO) to soluble guanylate cyclase (sGC) stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, leading to the relaxation of smooth muscle cells and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating its signaling effect. By inhibiting PDE5, this compound would increase the intracellular concentration of cGMP, leading to enhanced and prolonged smooth muscle relaxation.

Figure 1. The Nitric Oxide/cGMP Signaling Pathway and the inhibitory action of this compound on PDE5.

Quantitative Data and Pharmacological Profile

Table 1: PDE5 Inhibition and Pharmacokinetic Parameters of Tadalafil and Nortadalafil

| Compound | PDE5 IC50 (nM) | Cmax (µg/L) | Tmax (h) | t1/2 (h) | CL/F (L/h) | Vz/F (L) |

| Tadalafil | 1.8 - 5.2[5] | 378 (for 20 mg dose)[6] | 2[6] | 17.5[6] | 2.48[6] | 62.6[6] |

| Nortadalafil | 19[7] | Not Available | Not Available | Not Available | Not Available | Not Available |

Structure-Activity Relationship (SAR) Insights:

-

N-Alkylation: The N-methyl group of Tadalafil is not essential for its pharmacological activity.[8] However, modifications at this position can influence potency and selectivity.

-

Impact of Butyl Group: Replacing the N-methyl group with a larger alkyl group like butyl may alter the compound's binding affinity to the PDE5 active site. This could potentially lead to a change in the IC50 value compared to Tadalafil and Nortadalafil. The increased lipophilicity from the butyl group could also affect its pharmacokinetic properties, such as absorption, distribution, and metabolism.[4]

-

Toxicity: The toxicological profile of this compound is unknown. As it has been found as an undeclared ingredient in dietary supplements, its safety for human consumption has not been evaluated by regulatory agencies.[9]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the N-alkylation of Nortadalafil. The following is a general procedure adapted from the synthesis of other N-alkylated Tadalafil analogs.

Materials:

-

Nortadalafil (CAS 171596-36-4)

-

1-Bromobutane

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Nortadalafil in anhydrous DMF in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Add 1-bromobutane to the reaction mixture.

-

Heat the mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

In Vitro PDE5 Inhibition Assay

The inhibitory activity of this compound on PDE5 can be determined using a variety of commercially available assay kits or by establishing an in-house assay. The following is a representative protocol.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Detection reagent (e.g., a fluorescent probe that binds to the product, 5'-GMP, or a system to measure inorganic phosphate released after subsequent hydrolysis of 5'-GMP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well microplate, add the PDE5 enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a positive control (a known PDE5 inhibitor like Tadalafil) and a negative control (vehicle).

-

Pre-incubate the plate at a specified temperature (e.g., 37 °C) for a defined period.

-

Initiate the enzymatic reaction by adding cGMP to all wells.

-

Incubate the plate at the reaction temperature for a specific duration.

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

Add the detection reagent and measure the signal (e.g., fluorescence, absorbance) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition curve.

Analytical Method for Detection and Quantification

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a standard method for the analysis of Tadalafil and its analogs.

Instrumentation:

-

HPLC system with a UV or MS detector

-

C18 reversed-phase column

Mobile Phase (Example):

-

A gradient of acetonitrile and water with a modifier like formic acid.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

-

Sample Preparation: For analysis in a matrix (e.g., dietary supplement), perform an extraction using an appropriate solvent, followed by filtration.

-

Chromatographic Conditions: Set the column temperature, flow rate, and injection volume.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time and quantify it by comparing its peak area to the calibration curve.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis, characterization, and analysis of this compound.

Figure 2. A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a Tadalafil analog with a presumed mechanism of action as a PDE5 inhibitor. While specific quantitative data on its potency, pharmacokinetics, and safety are currently lacking, this guide provides a framework for its further investigation. The provided experimental protocols for synthesis, in vitro analysis, and analytical detection can serve as a starting point for researchers and drug development professionals interested in exploring the properties of this and other related compounds. Further studies are warranted to fully characterize the pharmacological and toxicological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cymitquimica.com [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Nortadalafil | 171596-36-4 | Benchchem [benchchem.com]

- 5. Nortadalafil - Creative Enzymes [creative-enzymes.com]

- 6. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cas 171596-36-4,Nortadalafil | lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Unseen Adulterant: A Technical Guide to the Discovery and Analysis of N-Butyl Nortadalafil in Dietary Supplements

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Pharmacological Profile

N-butyl nortadalafil is a structural analogue of tadalafil, characterized by the replacement of the N-methyl group on the piperazinedione ring with an N-butyl group. As an analogue of a potent PDE5 inhibitor, it is presumed to exert its pharmacological effect through the same mechanism of action: the inhibition of the PDE5 enzyme.

Mechanism of Action: The NO/cGMP Signaling Pathway

The physiological process of penile erection is mediated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). This increase in cGMP leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and subsequent erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound is believed to increase the intracellular concentration of cGMP, thereby enhancing and prolonging the erectile response.

Data Presentation: Quantitative Analysis of Tadalafil and its Analogues

While specific quantitative data for this compound remains elusive in the public domain, the following tables present data for tadalafil and other analogues found in dietary supplements to provide a comparative context for researchers.

| Compound | Concentration Range Detected in Dietary Supplements (mg/unit) | Reference |

| Tadalafil | 2.2 - 40.4 | |

| Sildenafil | 4.3 - 453.2 | |

| N-octylnortadalafil | ~27 | |

| Acetaminotadalafil | Not Quantified | |

| N-cyclohexyl nortadalafil | Not Quantified |

Table 1: Reported Concentrations of Tadalafil and Analogues in Adulterated Dietary Supplements

| Compound | PDE5 IC50 (nM) | Reference |

| Tadalafil | 2.35 | |

| Sildenafil | 5.22 | |

| Vardenafil | 0.1 - 0.4 | |

| Avanafil | 4.3 - 5.2 | |

| TPN729MA (novel inhibitor) | 2.28 |

Table 2: Comparative PDE5 Inhibitory Activity (IC50) of Various Inhibitors

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the identification and characterization of this compound in dietary supplements.

Sample Preparation for Analysis

A standardized and robust sample preparation protocol is critical for the accurate analysis of undeclared ingredients in complex matrices like dietary supplements.

Protocol 1: General Sample Extraction

-

Homogenization: Accurately weigh a representative portion of the dietary supplement (e.g., contents of a capsule, powdered tablet).

-

Extraction Solvent: Add a suitable organic solvent, such as methanol or a mixture of acetonitrile and water (1:1 v/v).

-

Extraction: Sonicate the mixture for 15-30 minutes to ensure complete extraction of the analyte.

-

Centrifugation/Filtration: Centrifuge the extract to pellet insoluble materials. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase to a concentration suitable for the analytical instrument's linear range.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the sensitive and selective detection and quantification of tadalafil analogues.

Protocol 2: HPLC-MS/MS Analysis

-

Chromatographic System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of novel or unknown compounds like this compound.

Protocol 3: NMR for Structural Elucidation

-

Sample Preparation: Isolate a sufficient quantity of the purified compound (typically >1 mg) and dissolve it in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire a suite of NMR spectra, including:

-

¹H NMR: To determine the number and types of protons.

-

¹³C NMR: To determine the number and types of carbons.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete chemical structure.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and correlation peaks to assemble the molecular structure of this compound.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of this compound in a suspected dietary supplement.

Conclusion

The presence of this compound and other undeclared tadalafil analogues in dietary supplements highlights the ongoing challenge of ensuring product safety and quality in the largely unregulated supplement market. This technical guide provides researchers and drug development professionals with a comprehensive overview of the analytical methodologies required to detect and characterize these illicit substances. While a lack of specific quantitative data for this compound currently exists, the detailed protocols for sample preparation, HPLC-MS/MS, and NMR analysis, along with an understanding of its presumed mechanism of action, provide a solid foundation for future research and regulatory enforcement in this critical area of public health. Further studies are warranted to determine the precise pharmacological and toxicological profile of this compound to fully assess the risk it poses to consumers.

An In-depth Technical Guide to N-Butyl Nortadalafil: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl Nortadalafil is a chemical compound classified as an analog of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Structurally, it is a derivative of nortadalafil (N-desmethyl tadalafil) where a butyl group is attached to the nitrogen atom of the piperazinedione ring. Due to its structural similarity to Tadalafil, this compound is of significant interest to researchers studying PDE5 inhibition, erectile dysfunction, and pulmonary arterial hypertension. This document provides a comprehensive overview of its physical and chemical properties, mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. Data is compiled from chemical supplier databases and predictive models.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-butyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | N/A |

| Synonyms | Tadalafil Impurity 28 | N/A |

| Appearance | Pale Yellow Solid | N/A |

| Melting Point | 209-210 °C | N/A |

| Boiling Point | 689.5 ± 55.0 °C (Predicted) | N/A |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | N/A |

| pKa | 16.83 ± 0.40 (Predicted) | N/A |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | N/A |

Table 2: Chemical Identifiers and Molecular Data

| Property | Value | Source |

| CAS Number | 171596-31-9 | N/A |

| Molecular Formula | C₂₅H₂₅N₃O₄ | [1] |

| Molecular Weight | 431.48 g/mol | [1] |

| InChI Key | KYRHHTFKIXWPJS-NTKDMRAZSA-N | N/A |

| SMILES | CCCCN1CC(=O)N2--INVALID-LINK--C1=O | N/A |

Mechanism of Action: PDE5 Inhibition

This compound is presumed to function as a phosphodiesterase type 5 (PDE5) inhibitor, analogous to its parent compound, Tadalafil. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates smooth muscle relaxation and vasodilation.[2][3]

In physiological processes such as penile erection, sexual stimulation leads to the release of NO from nerve endings and endothelial cells.[3][4] NO activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[5] The action of cGMP is terminated by PDE5, which hydrolyzes it to the inactive GMP.[4]

By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby prolonging its vasodilatory effects and enhancing the erectile response to sexual stimulation.[4]

Caption: PDE5 Inhibition Signaling Pathway.

Experimental Protocols

Synthesis Protocol (Hypothetical)

The synthesis of this compound can be approached by N-alkylation of the nortadalafil core structure. This method is analogous to the synthesis of other N-substituted tadalafil derivatives.[6][7]

-

Preparation of Nortadalafil (N-desmethyl tadalafil): The synthesis starts with the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal to form the tetrahydro-β-carboline intermediate.[8] This intermediate is then reacted with chloroacetyl chloride, followed by cyclization to form the diketopiperazine ring of nortadalafil.

-

N-Butylation:

-

Dissolve nortadalafil in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF).

-

Add a base, such as cesium carbonate or potassium carbonate, to the solution to deprotonate the secondary amine.[6]

-

Add 1-bromobutane (or another suitable butylating agent) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Purification:

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield pure this compound.[6]

-

Analytical Protocols

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of Tadalafil and its analogs.[1][9]

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05% formic acid in water or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[1][9]

-

Flow Rate: Typically 1.0 mL/min.[9]

-

Detection Wavelength: Approximately 230 nm or 280 nm, corresponding to the UV absorbance maxima of the chromophore.[1][9]

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.[1][10]

-

Quantification: Use an external standard method with a calibration curve prepared from a certified reference standard of this compound.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation and confirmation of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve the purified compound in a deuterated solvent, typically dimethylsulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[11]

-

Experiments:

-

¹H NMR: To identify the number and environment of protons. Expected signals would include those from the butyl chain (triplet and multiplets), aromatic protons, and specific protons on the tetracyclic core.

-

¹³C NMR & DEPT: To determine the number of different carbon environments and distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HMQC/HSQC): To establish connectivity between protons and carbons, confirming the structure and the attachment of the butyl group.

-

-

Quantitative NMR (qNMR): Can be used for purity assessment by integrating characteristic signals of the analyte against a certified internal standard of known concentration.[12]

Caption: General Analytical Workflow.

Conclusion

This compound is a significant analog of Tadalafil for research purposes. This guide provides a foundational understanding of its physical and chemical characteristics, leveraging data from its parent compounds. The outlined mechanism of action and adaptable experimental protocols offer a solid starting point for scientists and researchers in the fields of medicinal chemistry and drug development to further investigate this compound's pharmacological profile and potential applications. As with any research chemical, proper safety protocols should be followed during handling and experimentation.

References

- 1. japsonline.com [japsonline.com]

- 2. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpar.com [ijpar.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]

N-Butyl Nortadalafil: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Butyl Nortadalafil, a tadalafil analog. Due to the limited availability of direct solubility data for this compound, this document leverages data from its parent compound, tadalafil, to provide a robust estimation of its solubility in common laboratory solvents. This guide also outlines detailed experimental protocols for determining solubility and visualizes the compound's mechanism of action through its signaling pathway.

Compound Profile: this compound

This compound is an analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is structurally characterized by the replacement of the N-methyl group of tadalafil with an N-butyl group.

| Property | Value | Source |

| CAS Number | 171596-31-9 | |

| Molecular Formula | C25H25N3O4 | |

| Molecular Weight | 431.48 g/mol | |

| Appearance | Pale Yellow to Pale Beige Solid | |

| Melting Point | 209-210 °C | |

| Storage | 2-8°C Refrigerator |

Estimated Solubility of this compound

The following table summarizes the experimental solubility of tadalafil in various common laboratory solvents. This data serves as a valuable reference point for estimating the solubility of this compound.

| Solvent | Tadalafil Solubility (mg/mL) | Tadalafil Solubility (µM) | Expected this compound Solubility |

| Water | ~0.002 | ~5.1 | Lower |

| Ethanol | ~1.3 | ~3330 | Slightly Higher |

| DMSO | >80 | >205000 | Similar to Higher |

| Methanol | ~1.1 | ~2820 | Slightly Higher |

| Acetonitrile | ~0.3 | ~770 | Higher |

| Chloroform | Slightly Soluble | - | Higher |

Note: The expected solubility of this compound is a qualitative estimation based on its increased lipophilicity compared to tadalafil.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, standardized experimental protocols are essential. The two primary methods for determining solubility are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the concentration of a compound in a saturated solution after it has been allowed to reach equilibrium. It is considered the "gold standard" for solubility measurement.

Experimental Workflow:

An In-depth Technical Guide to N-Butyl Nortadalafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of N-Butyl Nortadalafil, a potent analog of Tadalafil. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Core Molecular Data

This compound is recognized as a significant analog of Tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Its structural similarity to Tadalafil underpins its presumed mechanism of action and pharmacological properties.[2] The core quantitative data for this compound are summarized in the table below for clarity and ease of comparison.

| Property | Value | Citations |

| Molecular Weight | 431.48 g/mol | [3][4][5] |

| Molecular Formula | C₂₅H₂₅N₃O₄ | [4][5] |

| CAS Number | 171596-31-9 | [6][4] |

Structural Relationship and Synthesis Precursors

This compound is a derivative of Nortadalafil (also known as N-desmethyl tadalafil), which itself is a metabolite and analog of Tadalafil.[2][7] The key structural difference is the substitution of the N-methyl group in Tadalafil with an N-butyl group in this compound. This modification is significant in the study of structure-activity relationships of PDE5 inhibitors.[7]

Inferred Signaling Pathway: PDE5 Inhibition

As an analog of Tadalafil, this compound is presumed to exert its biological effects through the selective inhibition of phosphodiesterase type 5 (PDE5).[1][2] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2][8] By inhibiting PDE5, this compound would increase intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[2][8] This mechanism is central to the therapeutic effects of Tadalafil in conditions such as erectile dysfunction and pulmonary arterial hypertension.[8][9]

The signaling cascade is initiated by the release of nitric oxide (NO), which stimulates guanylate cyclase to produce cGMP.[8] The accumulation of cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[4]

Experimental Protocols

To confirm the inhibitory activity of this compound against PDE5, a fluorescence-based enzymatic assay can be employed. This type of assay is a rapid and sensitive method for screening and characterizing PDE5 inhibitors.

Methodology:

-

Reagent Preparation:

-

Recombinant human PDE5 enzyme.

-

Fluorescently labeled cGMP substrate.

-

Assay buffer.

-

This compound stock solution (in a suitable solvent like DMSO).

-

-

Assay Procedure:

-

A dilution series of this compound is prepared.

-

The PDE5 enzyme is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the fluorescently labeled cGMP substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the fluorescence is measured. A decrease in the degradation of the fluorescent cGMP substrate, leading to a higher fluorescence signal, indicates PDE5 inhibition.

-

-

Data Analysis:

-

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

HPLC is a standard method for the identification and quantification of Tadalafil and its analogs in various matrices, including pharmaceutical formulations and dietary supplements.

Methodology:

-

Sample Preparation:

-

The sample containing this compound is dissolved in a suitable solvent (e.g., acetonitrile/water mixture).

-

The solution is filtered through a 0.45 µm filter to remove particulate matter.

-

-

Chromatographic Conditions:

-

Column: A C18 or phenyl-bonded silica gel column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with an acid reagent like trifluoroacetic acid).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 285 nm.

-

Column Temperature: Maintained at a constant temperature, for instance, 35°C.

-

-

Analysis:

-

The prepared sample is injected into the HPLC system.

-

The retention time of the peak corresponding to this compound is compared with that of a reference standard for identification.

-

The peak area is used for quantification against a calibration curve prepared from known concentrations of the reference standard.

-

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Buy Nortadalafil | 171596-36-4 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tadalafil, a Phosphodiesterase Inhibitor Protects Stem Cells over Longer Period Against Hypoxia/Reoxygenation Injury Through STAT3/PKG-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nortadalafil | 171596-36-4 | Benchchem [benchchem.com]

- 8. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 9. Tadalafil - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (Tadalafil)

Disclaimer: The requested compound, (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-butyl -2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a structural analog of the well-studied pharmaceutical ingredient Tadalafil. Publicly available scientific literature and data predominantly focus on the 2-methyl analog, Tadalafil. This guide provides a comprehensive overview of Tadalafil's properties and associated experimental protocols, which can serve as a strong foundational resource for research on its butyl analog.

Introduction

(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, commercially known as Tadalafil, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] It is widely used in the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[1][4] Its mechanism of action involves the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[3][5] This document provides a detailed overview of its chemical, physical, and pharmacological properties, along with relevant experimental protocols.

Core Properties

Chemical and Physical Data

The fundamental chemical and physical properties of Tadalafil are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H19N3O4 | [6] |

| Molecular Weight | 389.4 g/mol | |

| CAS Number | 171596-29-5 | [6] |

| Appearance | White to Off-White Solid | |

| Melting Point | 276-281 °C | [7] |

| Bioavailability | ~80% | [5] |

| Protein Binding | 94% | [1][5] |

| Elimination Half-Life | 17.5 hours | [4][5] |

| Solubility | Practically insoluble in water, soluble in methanol and ethanol. |

Pharmacological Profile

Mechanism of Action

Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[3] In the presence of nitric oxide (NO), which is released during sexual stimulation, guanylate cyclase is activated, leading to increased levels of cGMP. Elevated cGMP levels cause smooth muscle relaxation in the corpus cavernosum, resulting in increased blood flow and penile erection. By inhibiting PDE5, Tadalafil enhances the effect of NO and prolongs the vasodilatory effects of cGMP.[3][5]

Signaling Pathway

The mechanism of action of Tadalafil is centered on the NO/cGMP signaling pathway. The following diagram illustrates the key steps involved in this pathway and the role of PDE5 inhibition.

Experimental Protocols

Synthesis of Tadalafil

A common synthetic route for Tadalafil starts from D-tryptophan methyl ester hydrochloride and piperonal. The key steps include a Pictet-Spengler reaction, followed by chloroacetylation and aminolysis-cyclization.

Materials:

-

D-tryptophan methyl ester hydrochloride

-

Piperonal

-

Solvent (e.g., isopropanol or nitromethane)

-

Chloroacetyl chloride

-

Aqueous methylamine solution (40%)

-

Aprotic polar solvent (e.g., DMF)

Procedure:

-

Condensation and Cyclization (Pictet-Spengler Reaction):

-

Chloroacetylation:

-

The product from the previous step is subjected to chloroacetylation using chloroacetyl chloride.

-

-

Aminolysis and Ring-Closure:

-

The chloroacetylated intermediate is then reacted with an aqueous solution of methylamine (40%) in an aprotic polar solvent.[8] This final step leads to the formation of the pyrazino-indole-dione ring system of Tadalafil.

-

The crude product is purified by recrystallization from a suitable solvent to obtain high-purity Tadalafil.

-

The following diagram outlines the general workflow for the synthesis and purification of Tadalafil.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. tadalafil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tadalafil - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. CN103232451A - Simple preparation process of tadalafil - Google Patents [patents.google.com]

N-Butyl Nortadalafil: An In-Depth Technical Guide on a Tadalafil Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tadalafil is a widely recognized therapeutic agent for erectile dysfunction and pulmonary arterial hypertension, exerting its effects through the selective inhibition of PDE5.[1] The structural modification of Tadalafil has led to the exploration of numerous analogs to investigate structure-activity relationships and potentially discover compounds with altered potency, selectivity, or pharmacokinetic profiles. N-Butyl Nortadalafil, also known as N-Butyl Tadalafil, is one such analog.[2][3] It is characterized by the substitution of the N-methyl group of Tadalafil with an N-butyl group.[1] This alteration is expected to influence the compound's lipophilicity and steric interactions within the PDE5 active site, potentially affecting its inhibitory activity and selectivity.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₂₅N₃O₄ | [2][3][4] |

| Molecular Weight | 431.48 g/mol | [2][3][4] |

| CAS Number | 171596-31-9 | [3] |

| Appearance | Pale Yellow to Pale Beige Solid | Chemical Suppliers |

| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | Chemical Suppliers |

| Melting Point | 209-210 °C | Chemical Suppliers |

| Boiling Point | 689.5 ± 55.0 °C (Predicted) | Chemical Suppliers |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | Chemical Suppliers |

Pharmacological Profile: A Comparative Overview

As of the latest available data, specific quantitative pharmacological data for this compound, such as its PDE5 inhibitory potency (IC₅₀) and selectivity against other PDE isoforms, have not been published in peer-reviewed literature. To provide a relevant context for researchers, the following table summarizes the data for Tadalafil and its parent compound, Nortadalafil.

| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | PDE11 IC₅₀ (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |

| Tadalafil | ~5 | >10,000 | ~35 | >2000 | ~7 |

| Nortadalafil | 19* | Not Available | Not Available | Not Available | Not Available |

| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |

*Note: The IC₅₀ value for Nortadalafil is from a commercial supplier and may not be from peer-reviewed studies.[1] Data for Tadalafil is compiled from various scientific sources.[5][6][7]

Putative Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the synthesis and pharmacological characterization of this compound, based on established methods for Tadalafil and its analogs.

Synthesis of this compound

A plausible synthetic route to this compound involves the N-alkylation of Nortadalafil (N-desmethyl Tadalafil).

Materials:

-

Nortadalafil

-

1-Bromobutane (or other butylating agent)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve Nortadalafil in anhydrous DMF.

-

Add potassium carbonate to the solution.

-

Add 1-bromobutane dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro PDE5 Inhibition Assay

A standard method to determine the PDE5 inhibitory activity of this compound is a fluorescence polarization (FP)-based assay.

Materials:

-

Recombinant human PDE5A1 enzyme

-

FAM-cGMP (fluorescein-labeled cGMP substrate)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

This compound (dissolved in DMSO)

-

Tadalafil (as a positive control)

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound and Tadalafil in DMSO and then further dilute in the assay buffer.

-

In a 384-well plate, add the assay buffer, the diluted compound solutions (or DMSO for control wells), and the PDE5 enzyme.

-

Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction (if necessary, though continuous reads are common with FP).

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

PDE5 Signaling Pathway

The following diagram illustrates the mechanism of action of PDE5 inhibitors like this compound in smooth muscle cells.

Caption: Mechanism of action of this compound via PDE5 inhibition.

Experimental Workflow for Pharmacological Characterization

This diagram outlines a logical workflow for the synthesis and evaluation of this compound.

Caption: A proposed experimental workflow for this compound.

Conclusion

This compound is a structurally defined analog of Tadalafil with a clear rationale for its potential as a PDE5 inhibitor. However, the lack of publicly available, peer-reviewed data on its pharmacological and pharmacokinetic properties necessitates further research to fully characterize this compound. The experimental protocols and workflows outlined in this guide provide a framework for researchers to undertake such investigations. Future studies are required to determine if the N-butyl substitution offers any advantages in terms of potency, selectivity, or duration of action compared to Tadalafil and other known PDE5 inhibitors. Such data will be crucial for any potential future development of this compound as a therapeutic agent.

References

- 1. Nortadalafil | 171596-36-4 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. apexbt.com [apexbt.com]

- 6. Nortadalafil | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Nortadalafil - Creative Enzymes [creative-enzymes.com]

An In-depth Technical Guide to the N-Butylation of Nortadalafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction conditions for the N-butylation of nortadalafil, a key process in the synthesis of N-butyl nortadalafil, an analog of the phosphodiesterase type 5 (PDE5) inhibitor, tadalafil. This document details the chemical principles, experimental protocols, and critical parameters involved in this synthetic transformation, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

Nortadalafil, also known as demethyl tadalafil, is the primary precursor for the synthesis of various N-substituted tadalafil analogs. The N-butylation of nortadalafil involves the introduction of a butyl group onto the nitrogen atom of the piperazine-2,5-dione ring system. This modification can significantly alter the pharmacological properties of the parent molecule, including its potency, selectivity, and pharmacokinetic profile. Understanding and optimizing the reaction conditions for this N-alkylation are crucial for the efficient and controlled synthesis of this compound and other related compounds.

Reaction Scheme and Mechanism

The N-butylation of nortadalafil is a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction. In this process, the secondary amine nitrogen of the nortadalafil acts as a nucleophile, attacking the electrophilic carbon of a butylating agent, typically an n-butyl halide. The reaction is generally facilitated by a base, which deprotonates the nortadalafil nitrogen, thereby increasing its nucleophilicity.

A general reaction scheme is presented below:

Figure 1: General reaction scheme for the N-butylation of nortadalafil.

Experimental Protocols and Reaction Conditions

While specific, detailed experimental protocols for the N-butylation of nortadalafil are not extensively documented in publicly available literature, the synthesis can be inferred from general knowledge of N-alkylation reactions of similar heterocyclic compounds and the synthesis of other tadalafil analogs. The following protocol is a representative procedure based on these principles.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| Nortadalafil | 171596-36-4 | C₂₁H₁₇N₃O₄ | Starting material |

| n-Butyl Bromide | 109-65-9 | C₄H₉Br | Butylating agent |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Solvent |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Extraction solvent |

| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | For washing |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Drying agent |

Reaction Setup and Procedure

The following workflow outlines the key steps in the N-butylation of nortadalafil.

Figure 2: Experimental workflow for the N-butylation of nortadalafil.

Detailed Protocol:

-

Reaction Setup: A reaction vessel is charged with nortadalafil and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Anhydrous potassium carbonate is added to the solution. The amount of base is typically in molar excess (e.g., 1.5 to 2.0 equivalents) relative to the nortadalafil to effectively deprotonate the secondary amine.

-

Heating: The mixture is heated to a temperature range of 60-80 °C with stirring.

-

Addition of Butylating Agent: n-Butyl bromide (typically 1.1 to 1.5 equivalents) is added dropwise to the heated reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This typically takes between 4 to 8 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Key Reaction Parameters and Optimization

The efficiency and selectivity of the N-butylation reaction are influenced by several critical parameters.

| Parameter | Typical Range/Options | Effect on Reaction |

| Butylating Agent | n-Butyl bromide, n-Butyl iodide | Iodide is more reactive but also more expensive. Bromide offers a good balance of reactivity and cost. |

| Base | K₂CO₃, Cs₂CO₃, NaH | A stronger base can accelerate the reaction but may also lead to side reactions. K₂CO₃ is a common and effective choice. |

| Solvent | DMF, DMAc, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation of the base and do not interfere with the nucleophile. |

| Temperature | 60 - 100 °C | Higher temperatures generally increase the reaction rate but can also promote the formation of impurities. |

| Reaction Time | 4 - 12 hours | Dependent on temperature, base, and reactivity of the butylating agent. Monitored by TLC or LC-MS. |

Characterization of this compound

The final product, this compound, should be characterized to confirm its identity and purity.

| Analysis | Expected Results |

| Molecular Formula | C₂₅H₂₅N₃O₄ |

| Molecular Weight | 431.48 g/mol |

| Appearance | Typically a white to off-white solid. |

| ¹H NMR | Characteristic peaks corresponding to the butyl group protons and the nortadalafil scaffold. |

| ¹³C NMR | Signals corresponding to the carbons of the butyl group and the main structure. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to [M+H]⁺ at m/z 432.19. |

| Purity (HPLC) | >98% for use as a reference standard or in further studies. |

Conclusion

The N-butylation of nortadalafil is a fundamental reaction for the synthesis of this compound, a valuable compound for research in the field of PDE5 inhibitors. By carefully selecting the appropriate butylating agent, base, solvent, and reaction temperature, a high yield of the desired product can be achieved. The protocol and parameters outlined in this guide provide a solid foundation for researchers to successfully perform and optimize this important synthetic transformation. Further investigation and optimization may be necessary to adapt this general procedure to specific laboratory conditions and desired scales of production.

A Technical Guide to the Potential Therapeutic Applications of N-Butyl Nortadalafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl Nortadalafil is a structural analog of Tadalafil, a well-established and potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2] While extensive clinical data for this compound is not yet available, its chemical similarity to Tadalafil and its classification as a putative PDE5 inhibitor allow for a comprehensive exploration of its potential therapeutic applications based on the robust pharmacology of this drug class. This document serves as an in-depth technical guide, extrapolating the potential of this compound from the well-understood mechanism of action and clinical utility of its parent compounds.

The core of this compound's potential lies in its presumed ability to selectively inhibit the PDE5 enzyme. PDE5 inhibitors are a cornerstone in the management of several conditions, most notably erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[3] By modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, these compounds exert powerful effects on smooth muscle tone and vascular biology. This guide will delve into this mechanism, outline the established and emerging therapeutic areas for PDE5 inhibitors, and provide a framework for the preclinical and clinical evaluation of this compound.

Core Mechanism of Action: Inhibition of Phosphodiesterase Type 5

The therapeutic effects of this compound are predicated on its role as a competitive inhibitor of the PDE5 enzyme. This enzyme is a critical component of the NO/cGMP signaling cascade, which governs smooth muscle relaxation in various tissues.

-

Activation of the NO/cGMP Pathway: The process begins with the release of nitric oxide (NO) from endothelial cells or nitrergic neurons. NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

Synthesis of cGMP: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Smooth Muscle Relaxation: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG). This leads to a cascade of phosphorylation events that ultimately decrease intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.

-

Role of PDE5: The action of cGMP is terminated by phosphodiesterases, which hydrolyze the cyclic nucleotide. PDE5 is highly specific for cGMP and is abundantly expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[3][4]

-

Effect of Inhibition: By inhibiting PDE5, this compound is expected to prevent the degradation of cGMP.[5] This leads to an accumulation of cGMP, thereby amplifying the vasodilatory signal initiated by NO. It is important to note that PDE5 inhibitors do not directly cause smooth muscle relaxation but rather enhance the natural, NO-mediated relaxation process.

Caption: The NO/cGMP/PDE5 signaling pathway and the inhibitory action of this compound.

Potential Therapeutic Applications

Based on the established efficacy of Tadalafil and other PDE5 inhibitors, this compound has potential applications in several clinical areas.

Erectile Dysfunction (ED)

Erectile dysfunction is the most well-known indication for PDE5 inhibitors. Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, which allows for increased blood flow. This relaxation is mediated by the NO/cGMP pathway. In ED, this process is often impaired. By inhibiting PDE5, this compound could enhance the erectile response to sexual stimulation, leading to improved ability to achieve and maintain an erection.

Pulmonary Arterial Hypertension (PAH)

PAH is a life-threatening condition characterized by high blood pressure in the arteries of the lungs. The high expression of PDE5 in the pulmonary vasculature makes it an ideal therapeutic target.[4] PDE5 inhibition leads to vasodilation of the pulmonary arteries, which reduces the workload on the right side of the heart and improves symptoms. Tadalafil is an approved therapy for PAH, suggesting a strong potential for this compound in this indication.

Benign Prostatic Hyperplasia (BPH) and Lower Urinary Tract Symptoms (LUTS)

Men with BPH often experience LUTS, such as urinary frequency, urgency, and nocturia. The mechanisms by which PDE5 inhibitors improve these symptoms are thought to include relaxation of smooth muscle in the prostate and bladder neck, as well as improved blood flow to the lower urinary tract, which may reduce local ischemia and inflammation.[6]

Emerging and Investigational Applications

Preclinical and early clinical research suggests that PDE5 inhibitors may have utility in a range of other conditions, representing further potential avenues for this compound:

-

Cardioprotection: By improving endothelial function and reducing oxidative stress, PDE5 inhibitors are being investigated for roles in heart failure and post-myocardial infarction recovery.

-

Neuroprotection: PDE5 inhibitors may enhance cerebral blood flow and have shown promise in preclinical models of stroke and neurodegenerative diseases like Alzheimer's by reducing neuroinflammation and promoting synaptic plasticity.[6][7][8]

-

Anti-Cancer Effects: Some studies suggest that PDE5 inhibitors can enhance the efficacy of chemotherapy by increasing drug delivery to tumors and may have direct anti-proliferative effects.[6]

Caption: Potential therapeutic applications stemming from PDE5 inhibition by this compound.

Quantitative Data: A Comparative Overview

Direct quantitative data for this compound is not publicly available. However, we can infer its likely properties by examining data for Tadalafil and other selective PDE5 inhibitors. The N-butyl group in this compound, replacing the N-methyl group of Tadalafil, may increase its lipophilicity, potentially influencing its pharmacokinetic profile.

Table 1: Comparative Inhibitory Activity and Pharmacokinetics of PDE5 Inhibitors

| Parameter | Tadalafil | Sildenafil | Vardenafil |

| PDE5 IC₅₀ (nM) | ~2[6] | ~4[6] | ~0.1-0.4[6] |

| Selectivity (PDE5 vs. PDE6) | High (>700-fold) | Moderate (~10-fold) | Moderate (~15-fold) |

| Selectivity (PDE5 vs. PDE11) | Low (~40-fold) | High (>1000-fold) | High (>1000-fold) |

| Tₘₐₓ (hours) | ~2[9] | ~1 | ~0.7-0.9 |

| t₁/₂ (hours) | ~17.5[9][10] | ~3-5 | ~4-5 |

| Cₘₐₓ (µg/L for 20mg dose) | ~378[11] | ~440 | ~18 |

| Oral Clearance (L/hr) | ~2.5[10] | ~41 | ~56 |

| Volume of Distribution (L) | ~63[9] | ~105 | ~208 |

| Protein Binding (%) | ~94[9] | ~96 | ~95 |

Data compiled from multiple sources. Values are approximate and can vary between studies.

Experimental Protocols

To characterize the therapeutic potential of this compound, a series of standard preclinical experiments would be required.

In Vitro PDE5 Inhibition Assay

Objective: To determine the potency (IC₅₀) and selectivity of this compound against the PDE5 enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE5A1 enzyme is used. The substrate is cGMP. A fluorescently labeled cGMP analog can also be used for certain assay formats.

-

Reaction Setup: The assay is typically performed in a 96- or 384-well microplate format. Each well contains the PDE5 enzyme, assay buffer (e.g., Tris-HCl, MgCl₂), and varying concentrations of the test compound (this compound).

-

Initiation and Incubation: The reaction is initiated by adding cGMP. The plate is incubated at 37°C for a set period (e.g., 30 minutes) to allow for enzymatic hydrolysis of cGMP.

-

Detection:

-

Malachite Green Method: If using native cGMP, the reaction is stopped, and calf intestinal alkaline phosphatase (CIAP) is added to convert the resulting GMP into guanosine and inorganic phosphate (Pi). A malachite green reagent is then added, which changes color in the presence of Pi, and absorbance is read spectrophotometrically.[12]

-

Fluorescence Polarization (FP) Method: If using a fluorescent cGMP analog, a binding agent that specifically binds to the linear fluorescent monophosphate product is added. The change in fluorescence polarization is measured, which is proportional to the amount of hydrolyzed substrate.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to controls (no inhibitor). The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. Selectivity is determined by performing similar assays with other PDE isoforms (e.g., PDE6, PDE11).

In Vivo Preclinical Model: Pulmonary Arterial Hypertension

Objective: To evaluate the efficacy of this compound in reducing pulmonary hypertension in an animal model.

Methodology:

-

Model Induction: A common model involves chronic hypoxia or administration of monocrotaline to rats or mice, which induces pulmonary vascular remodeling and hypertension.

-

Animal Groups: Animals are divided into groups: a healthy control group, a disease model group receiving a vehicle, and one or more disease model groups receiving different doses of this compound.

-

Drug Administration: this compound is administered orally or via another appropriate route for a specified duration (e.g., 2-4 weeks).

-

Efficacy Endpoints:

-

Hemodynamics: At the end of the study, right ventricular systolic pressure (RVSP) is measured via right heart catheterization as the primary indicator of pulmonary hypertension.

-

Right Ventricular Hypertrophy: The heart is excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is calculated as a measure of right heart strain.

-

Histopathology: Lung tissue is examined for vascular remodeling, including medial wall thickening of the pulmonary arterioles.

-

-

Data Analysis: Statistical comparisons are made between the treatment groups and the vehicle control group to assess the significance of any reductions in RVSP, right ventricular hypertrophy, and vascular remodeling.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound, as a close analog of Tadalafil, holds significant promise as a therapeutic agent within the well-established class of PDE5 inhibitors. Its potential applications span erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia, with further possibilities in cardioprotection and neurodegenerative disorders. The addition of the N-butyl group is a key structural modification that warrants detailed investigation, as it may confer unique pharmacokinetic or pharmacodynamic properties compared to its N-methyl counterpart, Tadalafil.

The immediate path forward requires a systematic preclinical evaluation. It is imperative to conduct rigorous in vitro studies to confirm its potency and selectivity as a PDE5 inhibitor. Following this, comprehensive in vivo studies are necessary to characterize its pharmacokinetic profile, establish its efficacy in relevant animal models of disease, and assess its safety. The data generated from these studies will be critical in determining whether this compound offers a differentiated profile that merits advancement into clinical development. Should these investigations prove successful, this compound could represent a valuable addition to the therapeutic armamentarium for a range of debilitating conditions.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

In-Vitro Activity of N-Butyl Nortadalafil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butyl Nortadalafil is a chemical analog of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). While its structural similarity to Tadalafil suggests a comparable mechanism of action via PDE5 inhibition, a comprehensive review of publicly available scientific literature reveals a significant lack of specific in-vitro activity data for this compound. This technical guide summarizes the theoretical framework for its mechanism of action, outlines the standard experimental protocols used to characterize similar compounds, and presents the current state of knowledge, highlighting the existing data gap.

Introduction

This compound is structurally related to Tadalafil and Nortadalafil, with the N-methyl group of Tadalafil being replaced by an N-butyl group.[1] Tadalafil is a well-characterized PDE5 inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The primary mechanism of action of Tadalafil and its analogs involves the inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[2] This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature, resulting in smooth muscle relaxation and vasodilation. Given its structural similarity, this compound is presumed to act as a PDE5 inhibitor. However, to date, its specific binding affinity, inhibitory concentration (IC50), and selectivity profile against other PDE isoforms have not been reported in peer-reviewed literature.

Putative Mechanism of Action: PDE5 Inhibition

The presumed signaling pathway for this compound, based on its structural relationship to Tadalafil, is the nitric oxide (NO)/cGMP pathway.

Caption: Putative signaling pathway of this compound via PDE5 inhibition.

Quantitative Data on In-Vitro Activity

A thorough search of scientific databases and chemical supplier information did not yield any specific quantitative data on the in-vitro activity of this compound. Therefore, the following tables are presented as templates that would be used to summarize such data once it becomes available. For comparative purposes, data for Tadalafil is included where publicly available.

Table 1: PDE5 Inhibition Assay Data

| Compound | Target | IC50 (nM) | Assay Type | Source |

| This compound | PDE5 | Data Not Available | - | - |

| Tadalafil | PDE5 | ~1-5 | Enzymatic Assay | [Publicly Available Data] |

Table 2: In-Vitro Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Assay Type | Source |

| This compound | Various | Data Not Available | - | - |

| Tadalafil Analog (Example) | HT29 | >100 | MTT Assay | [Example Study] |

Experimental Protocols

Detailed experimental protocols for the in-vitro evaluation of this compound are not available. However, based on standard practices for the characterization of PDE5 inhibitors, the following methodologies would be appropriate.

PDE5 Inhibition Assay (Generic Protocol)

This protocol describes a typical fluorescence polarization (FP)-based assay for measuring PDE5 inhibition.

Caption: General workflow for a PDE5 inhibition assay.

Methodology:

-